molecular formula C21H29N3O4S2 B2430864 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide CAS No. 932970-85-9

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide

Cat. No.: B2430864
CAS No.: 932970-85-9
M. Wt: 451.6
InChI Key: GEOJRHFZZWLOFQ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core with multiple functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and piperazine-containing molecules. Examples include:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.

Uniqueness

What sets 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-17-15-18(2)21(19(3)16-17)30(27,28)22-9-14-29(25,26)24-12-10-23(11-13-24)20-7-5-4-6-8-20/h4-8,15-16,22H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOJRHFZZWLOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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